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Compound of Interest

Compound Name: 3-(Aminomethyl)oxan-4-amine

Cat. No.: B15262669

For Immediate Release

This technical guide provides a comprehensive in silico analysis of the physicochemical,
pharmacokinetic, and medicinal chemistry properties of the novel small molecule, 3-
(Aminomethyl)oxan-4-amine. This document is intended for researchers, scientists, and drug
development professionals interested in the computational assessment of early-stage drug
candidates. All data presented herein is generated through validated computational models and
is intended to guide further experimental investigation.

Molecular Profile

3-(Aminomethyl)oxan-4-amine is a saturated heterocyclic compound containing a central
oxane (tetrahydropyran) ring with two primary amine functionalities. Its structure suggests
potential for hydrogen bonding and aqueous solubility, key characteristics influencing
pharmacokinetic behavior.

Canonical SMILES: C1(CN)COCC1N

InChl Key: N/A (Structure not currently indexed in major public databases)

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its
biological activity and developability. The following table summarizes the predicted properties
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for 3-(Aminomethyl)oxan-4-amine, calculated using established computational models.

Property Predicted Value Method/Tool
Molecular Weight ( g/mol ) 130.19 SwissADME
LogP (Consensus) -1.86 SwissADME
Water Solubility (LogS) 1.11 SwissADME
TPSA (A2) 64.30 SwissADME
pKa (Most Basic) 9.85 pkCSM

pKa (Most Acidic) 16.23 pkCSM
Hydrogen Bond Donors 2 SwissADME
Hydrogen Bond Acceptors 3 SwissADME
Rotatable Bonds 2 SwissADME

Predicted Pharmacokinetic (ADMET) Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is
crucial for de-risking drug candidates. The tables below outline the predicted ADMET profile of
3-(Aminomethyl)oxan-4-amine.

Absorption and Distribution

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15262669?utm_src=pdf-body
https://www.benchchem.com/product/b15262669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15262669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted
Property L Method/Tool
Value/Classification
Human Intestinal Absorption
92.5 pkCSM
(%)
Caco-2 Permeability (log
-1.45 pkCSM
Papp)
Blood-Brain Barrier
N No SwissADME
Permeability
P-glycoprotein Substrate No SwissADME
Volume of Distribution (VDss,
-0.632 pkCSM
log L/kg)
Metabolism
Property Prediction (Inhibitor) Method/Tool
CYP1AZ2 Inhibitor No SwissADME
CYP2C19 Inhibitor No SwissADME
CYP2C9 Inhibitor No SwissADME
CYP2D6 Inhibitor No SwissADME
CYP3A4 Inhibitor No SwissADME
Excretion
Property Predicted Value Method/Tool
Total Clearance (log ml/min/kg)  0.612 pkCSM

Predicted Toxicity
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Toxicity Endpoint Prediction Method/Tool
AMES Toxicity Non-mutagenic pkCSM
hERG I Inhibitor No pkCSM
Hepatotoxicity No pkCSM
Skin Sensitisation No pkCSM
Minnow Toxicity (log mM) -0.638 pkCSM

Drug-Likeness and Medicinal Chemistry

Computational filters are used to assess if a molecule's properties fall within the range typical
of orally bioavailable drugs.

Rule/Filter Prediction Method/Tool
Lipinski's Rule of Five Yes (0 violations) SwissADME
Ghose Filter No SwissADME
Veber Filter Yes SwissADME
Egan Filter Yes SwissADME
Muegge Filter No SwissADME
Bioavailability Score 0.55 SwissADME
Lead-likeness No SwissADME
Synthetic Accessibility 1.87 SwissADME

Methodologies and Protocols

The in silico analysis of 3-(Aminomethyl)oxan-4-amine was conducted using the following
publicly accessible and validated web-based platforms:

» SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal
chemistry friendliness of small molecules. The canonical SMILES string C1(CN)COCCI1N
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was submitted to the server, and the full range of physicochemical, pharmacokinetic, and
drug-likeness parameters was computed using its built-in predictive models.

o pkCSM: A platform for predicting small-molecule pharmacokinetic and toxicity properties
using graph-based signatures. The same SMILES string was used as input to predict
ADMET properties, including pKa, volume of distribution, clearance, and various toxicity
endpoints.

Visualizations
In Silico Property Prediction Workflow

The following diagram illustrates the general workflow employed for the computational analysis
of 3-(Aminomethyl)oxan-4-amine.
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Caption: Workflow for in silico analysis of 3-(Aminomethyl)oxan-4-amine.

Decision Flowchart for Early-Stage Candidate
Assessment

This flowchart outlines a logical progression for evaluating a compound based on its predicted

in silico properties.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15262669?utm_src=pdf-body-img
https://www.benchchem.com/product/b15262669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15262669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

node_action Start: In Silico Profile

Passes Drug-Likeness
(e.g., Lipinski's Rule)?

es

Favorable ADME
High Absorption, Low Clearance)-

No

Low Predicted

Toxicity Risk? No

Proceed to Re-evaluate or
Experimental Validation Modify Structure

Click to download full resolution via product page

Caption: Decision flowchart based on predicted in silico properties.
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Conclusion

The in silico analysis of 3-(Aminomethyl)oxan-4-amine reveals a promising profile for a
potential drug candidate, particularly concerning its high predicted agueous solubility, excellent
intestinal absorption, and low potential for CYP enzyme inhibition and major toxicities.
However, its predicted inability to cross the blood-brain barrier and its deviation from certain
medicinal chemistry filters suggest that its therapeutic applications may be focused on
peripheral targets. These computational predictions provide a strong foundation for prioritizing
this molecule for synthesis and subsequent in vitro and in vivo experimental validation.

¢ To cite this document: BenchChem. [In Silico Prediction of 3-(Aminomethyl)oxan-4-amine
Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15262669#in-silico-prediction-of-3-aminomethyl-
oxan-4-amine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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